2-Phenylbutanal semicarbazone

Description

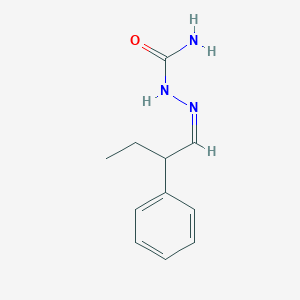

2-Phenylbutanal semicarbazone is a Schiff base derived from the condensation of 2-phenylbutanal with semicarbazide. Semicarbazones are characterized by the -NH-C(=O)-NH₂ group, which enables hydrogen bonding and metal coordination, critical for biological activity .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

[(Z)-2-phenylbutylideneamino]urea |

InChI |

InChI=1S/C11H15N3O/c1-2-9(8-13-14-11(12)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H3,12,14,15)/b13-8- |

InChI Key |

RLNWIGHLNADORS-JYRVWZFOSA-N |

Isomeric SMILES |

CCC(/C=N\NC(=O)N)C1=CC=CC=C1 |

Canonical SMILES |

CCC(C=NNC(=O)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Semicarbazones

Structural and Physicochemical Properties

The phenyl and butyl substituents in 2-phenylbutanal semicarbazone distinguish it from other semicarbazones. Key structural comparisons include:

Key Observations :

- Lipophilicity : The butyl chain in this compound may improve blood-brain barrier penetration compared to smaller analogs like acetone semicarbazone .

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 2-nitrobenzaldehyde derivatives) enhance enzyme inhibition but may introduce toxicity, as seen in 5-nitro-2-furaldehyde semicarbazone-induced tumors .

Anticonvulsant Activity

- Lead Compounds: Fluorophenoxy and chlorophenyl derivatives (e.g., 4-(4-fluorophenoxy)benzaldehyde semicarbazone) show 100% protection in murine seizure models. Activity correlates with hydrogen bonding and aryl group placement in Pandeya’s pharmacophore model .

- This compound : Hypothetically, its phenyl group aligns with the "aryl binding site" in pharmacophore models, while the butyl chain may occupy a hydrophobic pocket, enhancing receptor affinity .

Antimicrobial and Antiparasitic Activity

- 4-Phenyl Semicarbazone: Non-cytotoxic antitrypanosomal agent (IC₅₀ = 3.2 µM vs. T. brucei) .

- Chalcone-Semicarbazone Hybrids : Substitutions (e.g., -OH, -OCH₃) on the chalcone moiety improve antipyretic and antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.